molecular formula C11H9NO4 B13655331 2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid

2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid

Cat. No.: B13655331
M. Wt: 219.19 g/mol
InChI Key: PIGKJQIMZNAJCT-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxycarbonyl group at the second position and a carboxylic acid group at the fifth position of the indole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with an indole derivative, such as 1H-indole-5-carboxylic acid.

    Methoxycarbonylation: The indole derivative undergoes a methoxycarbonylation reaction, where a methoxycarbonyl group is introduced at the second position. This can be achieved using reagents like dimethyl carbonate in the presence of a base such as sodium hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The methoxycarbonyl and carboxylic acid groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-indole-5-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.

    2-(Methoxycarbonyl)-1H-indole: Lacks the carboxylic acid group, affecting its reactivity and applications.

    5-Methoxy-1H-indole-2-carboxylic acid: Has a different substitution pattern, leading to variations in chemical behavior and biological activity.

Uniqueness

2-(Methoxycarbonyl)-1H-indole-5-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups, which enhance its reactivity and versatility in various chemical and biological applications. This dual functionality allows for a broader range of modifications and interactions compared to similar compounds.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-methoxycarbonyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-16-11(15)9-5-7-4-6(10(13)14)2-3-8(7)12-9/h2-5,12H,1H3,(H,13,14)

InChI Key

PIGKJQIMZNAJCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)O

Origin of Product

United States

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